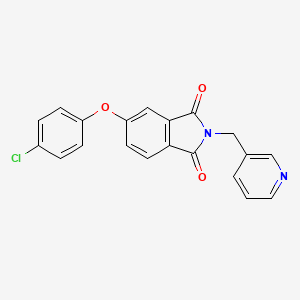![molecular formula C39H36N4O6 B12555128 1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] CAS No. 184704-59-4](/img/structure/B12555128.png)
1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] is a complex organic compound with a unique structure that includes multiple aromatic rings and pyrrolidine-2,5-dione groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] typically involves multi-step organic reactions. One common method includes the reaction of nitrilotri(4,1-phenylene) with prop-2-en-1-yl pyrrolidine-2,5-dione under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-(Nitrilotri-4,1-phenylene)triethanone
- 1,1’,1’'-(Nitrilotris(benzene-4,1-diyl))triethanone
- 1,1’,1’'-(Nitrilotri(4,1-phenylene))tris(3-(prop-2-en-1-yl)pyrrolidine-2,5-dione) .
Uniqueness
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] stands out due to its unique combination of aromatic rings and pyrrolidine-2,5-dione groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from material science to medicinal chemistry .
Propiedades
Número CAS |
184704-59-4 |
|---|---|
Fórmula molecular |
C39H36N4O6 |
Peso molecular |
656.7 g/mol |
Nombre IUPAC |
1-[4-[4-(2,5-dioxo-3-prop-2-enylpyrrolidin-1-yl)-N-[4-(2,5-dioxo-3-prop-2-enylpyrrolidin-1-yl)phenyl]anilino]phenyl]-3-prop-2-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C39H36N4O6/c1-4-7-25-22-34(44)41(37(25)47)31-16-10-28(11-17-31)40(29-12-18-32(19-13-29)42-35(45)23-26(8-5-2)38(42)48)30-14-20-33(21-15-30)43-36(46)24-27(9-6-3)39(43)49/h4-6,10-21,25-27H,1-3,7-9,22-24H2 |
Clave InChI |
NHKLLOYMTCJSKU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N4C(=O)CC(C4=O)CC=C)C5=CC=C(C=C5)N6C(=O)CC(C6=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
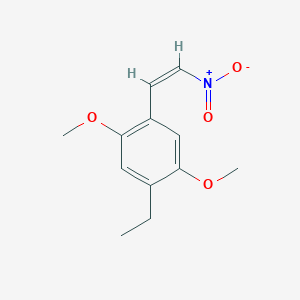
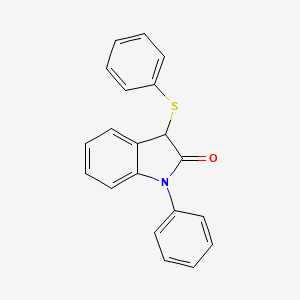
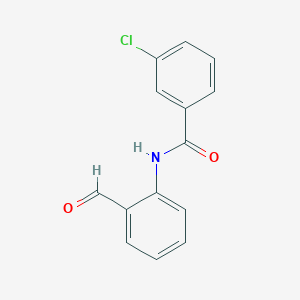
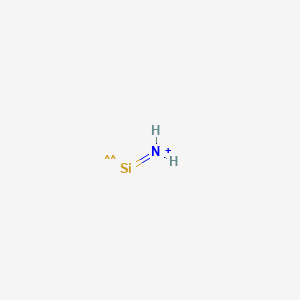
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
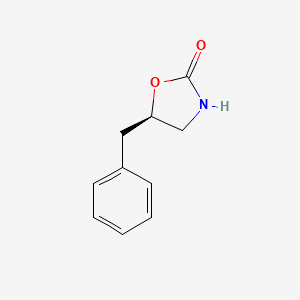
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
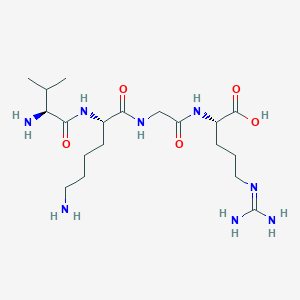
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
